

In vivo dosing and administration schedule for (R)-FL118 studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B1672752

[Get Quote](#)

Application Notes and Protocols for In Vivo (R)-FL118 Studies

(R)-FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel camptothecin analogue with potent antitumor activity demonstrated in a variety of human cancer models. Unlike other camptothecin derivatives such as irinotecan and topotecan, which primarily act as Topoisomerase I (Top1) inhibitors, FL118 exhibits a unique multi-targeting mechanism. It selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.^{[1][2][3][4][5]} This distinct mechanism allows FL118 to overcome common drug resistance pathways, making it a promising candidate for further preclinical and clinical development.^[6]

These application notes provide a comprehensive overview of the in vivo dosing regimens, administration schedules, and experimental protocols for conducting studies with **(R)-FL118**, based on published preclinical research.

Data Presentation: In Vivo Dosing and Administration Schedules

The following tables summarize the quantitative data from various in vivo studies of **(R)-FL118**, detailing the formulations, administration routes, dosing schedules, and observed outcomes such as Maximum Tolerated Dose (MTD) and antitumor efficacy.

Table 1: Intraperitoneal (i.p.) Administration with Tween 80-Containing Formulation

This formulation is suitable for intraperitoneal administration but not for intravenous use due to potential toxicity associated with Tween 80 in frequent dosing schedules.[\[7\]](#)

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
SCID Mice	HCT116- SN50, H460	1.5	Once per week for 4 weeks, followed by 1 week of rest	Improved efficacy compared to irinotecan in resistant models	[8]
Athymic Nude Mice	Various human xenografts	0.2	Daily for 5 days (daily x 5)	MTD	[7] [9]
Athymic Nude Mice	Various human xenografts	0.5	Every other day for 3 doses (q2 x 3)	MTD	[7] [9]
Athymic Nude Mice	Various human xenografts	1.5	Once a week for 4 weeks (weekly x 4)	MTD; Tumor regression observed	[7] [9] [10]
SCID Mice	FaDu (Head & Neck), HCT-8 (Colon)	0.2 - 0.75	daily x 5, q2 x 3, 2day/wk x 4	Unable to eliminate established tumors at these schedules	[9]

Table 2: Intravenous (i.v.) Administration with Tween 80-Free Formulation

A Tween 80-free formulation was developed to enable intravenous administration, which significantly improves the therapeutic index and antitumor efficacy of FL118.[\[4\]](#)[\[9\]](#)

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	1.5	Daily for 5 days (daily x 5)	MTD; Tumor elimination observed	[7] [11]
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	1.5 - 2.5	Every other day for 5 times (q2 x 5)	MTD; Best antitumor efficacy, eliminated tumors with rare relapse	[7] [9] [12]
SCID Mice	FaDu (Head & Neck), SW620 (Colon)	3.5 - 5.0	Once a week for 4 or 5 weeks (weekly x 4 or weekly x 5)	MTD; Tumor elimination observed	[7] [9]
SCID Mice	UM9 (Multiple Myeloma)	0.05, 0.1, 0.2	Daily for 5 days	Dose-dependent anti-myeloma activity; 0.2 mg/kg reduced tumor volume to 14% and delayed growth	[13]

Table 3: Oral Administration

FL118 has also shown efficacy when administered orally.[6][14]

Animal Model	Cancer Type/Cell Line	Dose (mg/kg)	Schedule	Outcome	Reference
Female BALB/c Nude Mice	ES-2 (Ovarian)	5 and 10	Once a week for 20 days	Dose-dependent suppression of tumor growth	[14]

Experimental Protocols

This section provides detailed methodologies for key *in vivo* experiments with **(R)-FL118**.

Animal Models

- Mice: Athymic nude or Severe Combined Immunodeficient (SCID) mice, typically female and 6-12 weeks old, are commonly used for establishing human tumor xenografts.[10][12]
- Dogs: For larger animal toxicity studies, purebred beagle dogs have been used to determine the MTD.[15]

Human Tumor Xenograft Establishment

- Cell Culture: Human cancer cell lines (e.g., FaDu, SW620, HCT-8, PANC-1) are cultured in appropriate media until they reach 70-80% confluence.[12][15]
- Cell Preparation: Cells are harvested by trypsinization, washed twice with sterile phosphate-buffered saline (PBS) or serum-free medium.
- Implantation: A suspension of 1-3 million cancer cells in 100-200 µL of PBS or medium is injected subcutaneously into the flank of the mice.[12]

- Tumor Growth: Tumors are allowed to grow until they reach a palpable size, typically 100-250 mm³.^{[8][9][12]} Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach the desired size, mice are randomized into control and treatment groups (typically 5 mice per group).^[9]

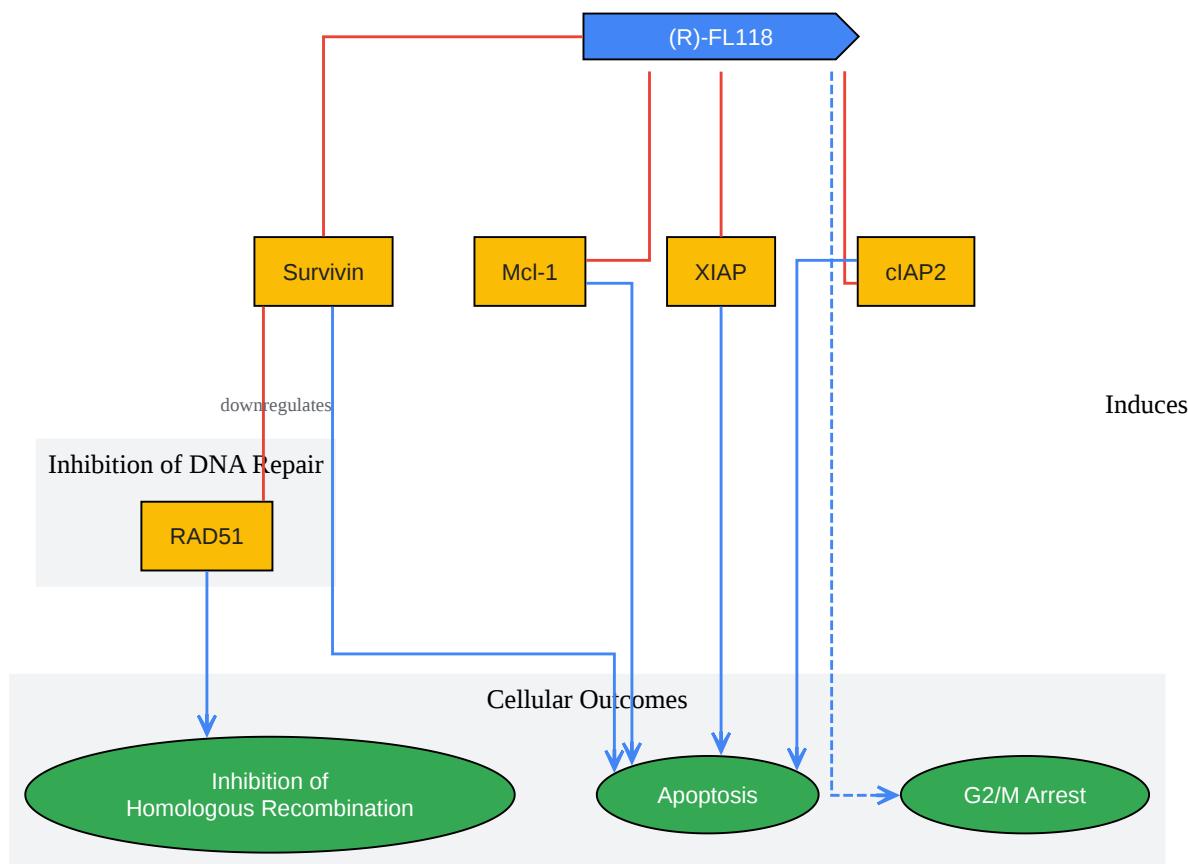
Drug Formulation and Administration

- Tween 80-Containing Formulation (for i.p. injection):
 - A common formulation consists of 5% DMSO, 20% Tween 80, and 75% saline.^[7]
 - Protocol: Dissolve FL118 powder in DMSO first. Then, add Tween 80 and mix thoroughly. Finally, add saline to the desired final volume and concentration. Administer via intraperitoneal injection.
- Tween 80-Free Formulation (for i.v. injection):
 - This formulation is required for intravenous routes to avoid toxicity associated with Tween 80.^{[4][9]} While the exact composition is proprietary, it is a sterile solution suitable for injection.
 - Protocol: Reconstitute the lyophilized FL118 powder in the provided sterile diluent to the desired concentration. Administer via intravenous injection, typically through the tail vein.
- Oral Gavage Formulation:
 - FL118 can be formulated for oral administration.^[14]
 - Protocol: Prepare a suspension or solution of FL118 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the required volume based on animal body weight using an oral gavage needle.

Determination of Maximum Tolerated Dose (MTD)

- Dose Escalation: Start with a low dose of FL118 (e.g., 0.5 mg/kg for a weekly schedule).^[10]

- Cohort Treatment: Treat a cohort of 3-5 mice at this dose for the planned schedule (e.g., weekly x 4).
- Monitoring: Monitor the animals daily for signs of toxicity, including moribund state, and measure body weight 2-3 times per week.
- Dose Increase: If the initial dose is well-tolerated, escalate the dose in subsequent cohorts by a predetermined increment (e.g., 0.25 mg/kg).[10]
- MTD Definition: The MTD is defined as the highest dose that does not cause drug-related death or a moribund state, and where reversible body weight loss is within a defined limit (e.g., <20%).[10]

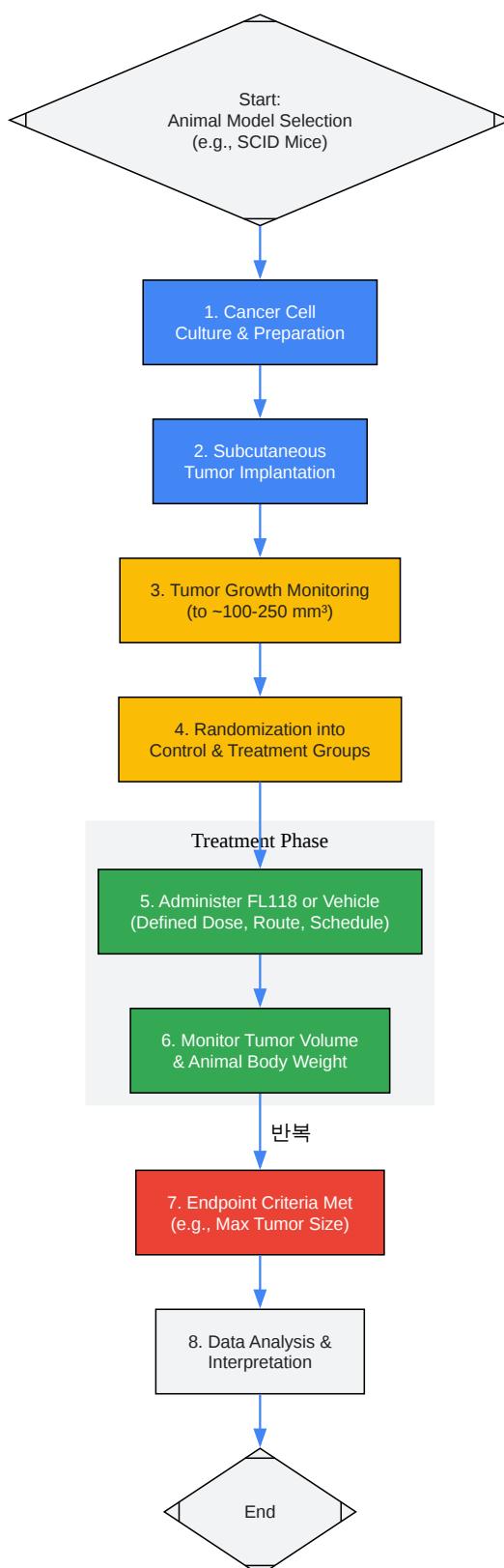

Antitumor Efficacy Studies

- Treatment Initiation: Begin treatment when tumors reach the predetermined size (e.g., 200-250 mm³), typically 7 days post-implantation.[9][12]
- Administration: Administer FL118 or vehicle control according to the planned dose, route, and schedule.
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Record animal body weight 2-3 times per week as an indicator of toxicity.
 - Observe animals for any changes in behavior or appearance.
- Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³), or when treated animals show complete tumor regression.[8]
- Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare treatment groups.

Mandatory Visualizations

Signaling Pathway of (R)-FL118

The following diagram illustrates the proposed mechanism of action for **(R)-FL118**. FL118 exerts its anticancer effects by downregulating multiple key survival proteins.



[Click to download full resolution via product page](#)

Caption: FL118 inhibits key anti-apoptotic and DNA repair proteins, leading to apoptosis and cell cycle arrest.

Experimental Workflow for In Vivo Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of **(R)-FL118** in a xenograft mouse model.

[Click to download full resolution via product page](#)

Caption: Standard workflow for *in vivo* evaluation of **(R)-FL118** antitumor efficacy in xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]
- 13. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo dosing and administration schedule for (R)-FL118 studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672752#in-vivo-dosing-and-administration-schedule-for-r-fl118-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com